molecular formula C20H22ClN5O B12433184 RXFP3/4 agonist 1

RXFP3/4 agonist 1

Cat. No.: B12433184
M. Wt: 383.9 g/mol
InChI Key: NQWXHRRWWPCDAJ-BRJLIKDPSA-N
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Description

RXFP3/4 agonist 1 is a small molecule that acts as an agonist for the relaxin family peptide receptors 3 and 4 (RXFP3 and RXFP4). These receptors are part of the G protein-coupled receptor family and are primarily expressed in the brain and peripheral tissues. RXFP3 and its endogenous ligand relaxin-3 play crucial roles in regulating appetite, energy metabolism, endocrine homeostasis, and emotional processing . RXFP4, on the other hand, is activated by insulin-like peptide 5 (INSL5) and is involved in metabolic processes .

Chemical Reactions Analysis

RXFP3/4 agonist 1 undergoes various chemical reactions, including inhibition of forskolin-stimulated cAMP accumulation in cells overexpressing RXFP3 and RXFP4 . The compound has an EC50 value of 82 nM for RXFP3 and 2 nM for RXFP4 . Common reagents used in these reactions include forskolin and other cAMP modulators. The major products formed from these reactions are the activated RXFP3 and RXFP4 receptors, which subsequently lead to downstream signaling events.

Comparison with Similar Compounds

RXFP3/4 agonist 1 is unique in its ability to act as a dual agonist for both RXFP3 and RXFP4 receptors. Similar compounds include other RXFP3 agonists such as the chimeric relaxin-3/INSL5 peptide and indole-containing amidinohydrazones . These compounds also exhibit high potency at RXFP4 but lack the dual agonist activity seen in this compound . The uniqueness of this compound lies in its ability to activate both receptors with high selectivity and potency.

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-[(E)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]guanidine

InChI

InChI=1S/C20H22ClN5O/c1-2-14-9-17(27)10-18-15(11-24-19(14)18)12-25-26-20(22)23-8-7-13-3-5-16(21)6-4-13/h3-6,9-12,24,27H,2,7-8H2,1H3,(H3,22,23,26)/b25-12+

InChI Key

NQWXHRRWWPCDAJ-BRJLIKDPSA-N

Isomeric SMILES

CCC1=C2C(=CC(=C1)O)C(=CN2)/C=N/NC(=NCCC3=CC=C(C=C3)Cl)N

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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